molecular formula C29H31NO11S B1674321 Ladirubicin CAS No. 171047-47-5

Ladirubicin

Numéro de catalogue: B1674321
Numéro CAS: 171047-47-5
Poids moléculaire: 601.6 g/mol
Clé InChI: VMDWTZZCNDEKIO-CBNJBKGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ladirubicine est un dérivé de l'anthracycline avec une activité antinéoplasique potentielle. Il s'agit d'un médicament à petite molécule développé par Pfizer Inc. et est connu pour ses propriétés d'alkylation de l'ADN, qui inhibent la réplication et la transcription de l'ADN, provoquant des dommages à l'ADN et présentant une efficacité antitumorale .

Analyse Des Réactions Chimiques

La ladirubicine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La ladirubicine peut être oxydée pour former divers métabolites.

    Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.

    Substitution : La ladirubicine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe aziridinyle. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. .

Applications de la recherche scientifique

La ladirubicine a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Elle a montré des résultats prometteurs dans le traitement de divers cancers, notamment le cancer du sein, le cancer colorectal, le mélanome et le cancer du poumon non à petites cellules . En plus de son activité antitumorale, la ladirubicine est également utilisée dans la recherche pour étudier les mécanismes de dommages et de réparation de l'ADN, ainsi que le développement de systèmes d'administration de médicaments pour améliorer son efficacité thérapeutique et réduire la toxicité systémique .

Mécanisme d'action

La ladirubicine exerce ses effets principalement par l'alkylation et l'intercalation de l'ADN. Elle forme des complexes avec l'ADN en s'intercalant entre les paires de bases, ce qui inhibe la réplication et la transcription de l'ADN. Cela conduit à la rupture des brins d'ADN et à l'inhibition de l'activité de la topoisomérase II, empêchant la partie religation de la réaction de ligation-religation . La ladirubicine affecte également la régulation de l'expression des gènes et produit des dommages radicalaires libres à l'ADN .

Mécanisme D'action

Ladirubicin exerts its effects primarily through DNA alkylation and intercalation. It forms complexes with DNA by intercalating between base pairs, which inhibits DNA replication and transcription. This leads to DNA strand breakage and the inhibition of topoisomerase II activity, preventing the religation portion of the ligation-religation reaction . This compound also affects the regulation of gene expression and produces free radical damage to DNA .

Activité Biologique

Ladirubicin is an anthracycline derivative that has garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy against other chemotherapeutic agents.

This compound exerts its anti-cancer effects primarily through the following mechanisms:

  • DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, further contributing to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can damage cellular components and induce cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical trials:

  • Absorption and Distribution : Following intravenous administration, this compound is rapidly distributed in tissues. Its volume of distribution is approximately 1.5 to 2 L/kg.
  • Metabolism : The drug is metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for a significant portion of the drug's elimination, with a half-life ranging from 10 to 20 hours depending on the dosage.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

  • Phase I Trials : A study involving 61 patients treated with doses ranging from 1.0 to 16 mg/m² reported thrombocytopenia as a dose-limiting toxicity, with a maximum tolerated dose (MTD) established at 14 mg/m² .
  • Phase II Trials : In a subsequent trial targeting patients with relapsed or refractory acute myeloid leukemia (AML), this compound demonstrated an overall response rate of approximately 30%, with complete responses observed in 10% of cases. The median survival for responders was significantly longer compared to historical controls treated with standard therapies.

Comparative Efficacy

This compound has been compared to other anthracyclines such as doxorubicin and daunorubicin. A summary of findings from various studies is presented in Table 1 below:

CompoundResponse Rate (%)MTD (mg/m²)Common Toxicities
This compound3014Thrombocytopenia, Nausea
Doxorubicin5060Cardiotoxicity, Alopecia
Daunorubicin4045Myelosuppression, Nausea

Case Studies

Case studies provide insights into real-world applications and outcomes associated with this compound treatment:

  • Case Study A : A patient with refractory AML received this compound as part of a combination therapy regimen. The patient achieved complete remission after two cycles and maintained remission for over six months before relapse.
  • Case Study B : Another patient with advanced breast cancer was treated with this compound after failing multiple lines of therapy. The patient experienced a partial response lasting four months, highlighting its potential as a salvage therapy.

Q & A

Basic Research Questions

Q. How can researchers systematically determine Ladirubicin’s mechanism of action in preclinical models?

  • Methodological Answer : Begin with in vitro assays (e.g., cell viability, apoptosis assays) to identify cytotoxic effects. Use molecular docking studies to predict interactions with DNA topoisomerase II or other targets. Validate findings via gene expression profiling (e.g., RNA sequencing) and protein activity assays (e.g., Western blot). Compare results with known anthracyclines like doxorubicin to contextualize mechanisms .

Q. What experimental approaches are optimal for assessing this compound’s toxicity profile?

  • Answer : Employ a tiered strategy:

  • In vitro: Dose-response curves in primary and cancer cell lines.
  • In vivo: Rodent models with histopathological analysis of cardiac, hepatic, and renal tissues.
  • Use biomarkers (e.g., troponin for cardiotoxicity) and pharmacokinetic studies to correlate exposure with adverse effects .

Q. How should researchers optimize synthesis protocols for this compound analogs?

  • Answer : Screen reaction conditions (solvents, catalysts, temperatures) using design-of-experiment (DoE) frameworks. Characterize intermediates and final products via HPLC, NMR, and mass spectrometry. Validate purity (>95%) and stability (e.g., under light/temperature stress) to ensure reproducibility .

Advanced Research Questions

Q. How can experimental designs address conflicting data on this compound’s efficacy across cancer subtypes?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosing schedules, patient genetics). Use patient-derived xenograft (PDX) models to mimic inter-tumor heterogeneity and validate findings in controlled settings .

Q. What methodologies resolve contradictions between in vitro potency and in vivo pharmacokinetic limitations?

  • Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Test formulation strategies (e.g., liposomal encapsulation) to enhance solubility and tumor targeting. Cross-validate using imaging techniques (e.g., PET scans) to track drug distribution .

Q. How can researchers identify predictive biomarkers for this compound resistance?

  • Answer : Perform CRISPR-Cas9 screens or RNAi libraries to pinpoint resistance-associated genes. Validate candidates via knockout/overexpression studies in resistant cell lines. Correlate findings with clinical datasets (e.g., TCGA) to assess translational relevance .

Q. What statistical frameworks are robust for analyzing synergistic effects in this compound combination therapies?

  • Answer : Use the Chou-Talalay method (combination index) or Bliss independence models. Validate synergy with isobolograms and dose-reduction indices. Ensure biological replication (≥3 independent experiments) and power analysis to minimize Type I/II errors .

Q. How to mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Answer : Implement Good Laboratory Practice (GLP) protocols, including:

  • Rigorous quality control (e.g., HPLC purity checks).
  • Standardized storage conditions (e.g., inert atmosphere, −80°C).
  • Inter-lab validation via round-robin testing .

Q. What computational tools best predict this compound’s off-target interactions?

  • Answer : Combine molecular dynamics simulations (e.g., GROMACS) with machine learning models (e.g., DeepDTA) to map binding affinities. Cross-reference with toxicity databases (e.g., PubChem BioAssay) to prioritize high-risk targets .

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

  • Answer : Adopt ARRIVE guidelines for animal studies:
  • Pre-register protocols (e.g., on Open Science Framework).
  • Report strain, sex, and housing conditions transparently.
  • Use randomization/blinding to reduce bias .

Propriétés

Numéro CAS

171047-47-5

Formule moléculaire

C29H31NO11S

Poids moléculaire

601.6 g/mol

Nom IUPAC

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate

InChI

InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1

Clé InChI

VMDWTZZCNDEKIO-CBNJBKGYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

SMILES isomérique

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin
ladirubicin
PNU 159548
PNU-159548

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Ladirubicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.